l-Piperitone

Vue d'ensemble

Description

Piper species are aromatic plants used globally, not only as spices but also for their medicinal properties. They contain a diverse suite of secondary metabolites, including essential oils and compounds like Piperine, demonstrating significant biological effects on human health. Piper species have been traditionally used to treat diseases like urological problems, liver and stomach ailments, and for their antipyretic, anti-inflammatory, and wound healing properties. They also show potential in food preservation as natural antioxidants and antimicrobial agents (Salehi et al., 2019).

Synthesis Analysis

While specific synthesis pathways for l-Piperitone are not detailed in the available literature, Piper species compounds like Piperine are synthesized in laboratories for chemical and medical purposes. Piperine, for instance, has shown a range of pharmacological activities, suggesting that similar synthetic approaches could be applicable for l-Piperitone (Saroya, 2014).

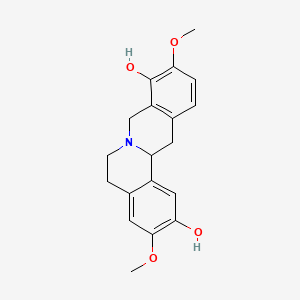

Molecular Structure Analysis

Piper species compounds exhibit complex molecular structures that contribute to their biological activities. The structural diversity within these compounds, including Piperine, plays a crucial role in their interaction with biological systems, indicating the importance of molecular structure in understanding l-Piperitone's potential effects (Srinivasan, 2007).

Chemical Reactions and Properties

The chemical properties of Piper species compounds, including reactivity and stability, are influenced by their unique chemical structures. For example, Piperine's interaction with other substances can enhance the bioavailability of therapeutic drugs, hinting at l-Piperitone's potential for similar interactions (Srinivasan, 2007).

Physical Properties Analysis

The physical properties of Piper species compounds, such as solubility and melting points, are critical for their practical applications. Piperine's poor aqueous solubility limits its use, suggesting that understanding the physical properties of l-Piperitone is crucial for its application in medicine and pharmacology (Imran et al., 2022).

Chemical Properties Analysis

The chemical properties, including the acidity, basicity, and reactivity of Piper species compounds, play a significant role in their biological activity. The antioxidant, antimicrobial, and anti-inflammatory properties of these compounds, as observed in Piperine, are indicative of the chemical interactions that l-Piperitone may also possess (Srinivasan, 2007).

Applications De Recherche Scientifique

Antibacterial Properties

Piper betle, which contains l-Piperitone, has been shown to have significant antibacterial properties, especially against oral anaerobes responsible for halitosis. The study by Ramji et al. (2002) highlights the plant's potential for oral hygiene applications due to its antimicrobial activity.

Antimicrobial Activity

l-Piperitone has been identified in the essential oil of Mentha pulegium L. (Pennyroyal), exhibiting significant antimicrobial activity, particularly against Gram-positive bacteria. This finding by Mahboubi & Haghi (2008) supports the use of l-Piperitone in developing new antimicrobial agents.

Enhancement of Antibiotics

Piperitone enhances the bactericidal activities of certain antibiotics like nitrofurantoin against Enterobacteria. The research by Rafii & Shahverdi (2006) indicates that l-Piperitone can be a potent agent in combination therapies to combat bacterial infections.

Insecticidal and Antifungal Properties

Isolated compounds from Artemisia judaica, including l-Piperitone, have displayed insecticidal and antifungal properties. This study by Abdelgaleil et al. (2008) suggests the potential of l-Piperitone in agricultural and pest control applications.

Impact on Essential Oil Quality

Research by Dorneles et al. (2019) on Piper umbellatum L. leaves indicates that drying conditions can impact the content of essential oil, including l-Piperitone. This finding is relevant for optimizing the processing of medicinal plants.

Wine Aroma Analysis

l-Piperitone has been identified in red Bordeaux wines, contributing to their aroma. Picard et al. (2016) found that wines from specific regions had higher levels of l-Piperitone, suggesting its importance in the sensory qualities of wine.

Safety and Hazards

Orientations Futures

There are possibilities of developing l-Piperitone as an effective tool for protecting crops . Also, Piper extracts offer a unique and useful source of biopesticide material for controlling small-scale insect outbreaks and reducing the likelihood of resistance development when applied as a synergist with other botanical insecticides such as pyrethrum .

Mécanisme D'action

Target of Action

l-Piperitone, a natural compound found in certain plants, has been shown to interact with a broad spectrum of molecular targets. These include kinases, transcription factors, cell cycle proteins, inflammatory cytokines, receptors, and signaling molecules

Mode of Action

The pleiotropic mechanistic action of l-Piperitone is attributed to its ability to interact with a broad spectrum of molecular targets. This interaction leads to changes in the function of these targets, which can result in various physiological effects .

Biochemical Pathways

l-Piperitone has been shown to regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways play crucial roles in various physiological processes, and their modulation by l-Piperitone can lead to downstream effects that contribute to its pharmacological properties.

Pharmacokinetics

It is known that l-piperitone is a natural compound that can be absorbed and metabolized by the body . The impact of these properties on the bioavailability of l-Piperitone is an area of ongoing research.

Result of Action

The molecular and cellular effects of l-Piperitone’s action are diverse, given its ability to interact with a wide range of targets and pathways. For instance, it has been shown to inhibit neuronal cell apoptosis, indicating its potential neuroprotective effect . Furthermore, l-Piperitone has been found to impair cell cycle progression, suggesting its potential antitumor effect .

Action Environment

The action, efficacy, and stability of l-Piperitone can be influenced by various environmental factors. For example, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances

Propriétés

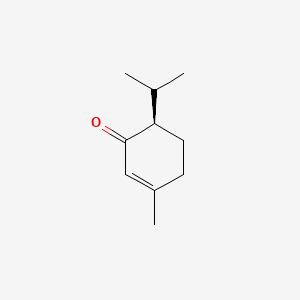

IUPAC Name |

(6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTPAHQEHQSRJD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H](CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884090 | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellowish liquid; Herbaceous minty aroma | |

| Record name | l-Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | l-Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.929-0.934 | |

| Record name | l-Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

l-Piperitone | |

CAS RN |

4573-50-6 | |

| Record name | (-)-Piperitone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4573-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperitone, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004573506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-6-(isopropyl)-3-methylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERITONE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GZY0Q0N20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

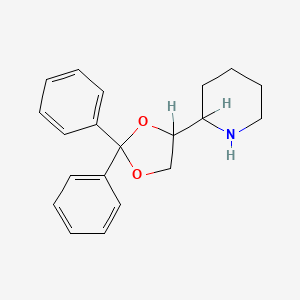

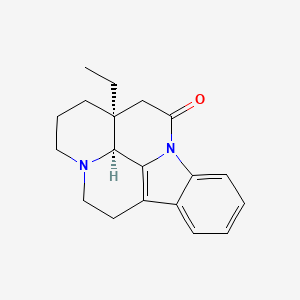

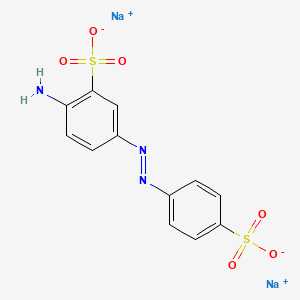

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of l-Piperitone?

A1: l-Piperitone is a cyclic ketone with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. It is a chiral molecule with a stereocenter at the carbon atom bearing the isopropyl group. Spectroscopic data for l-Piperitone can be found in various research publications and databases. [, ]

Q2: How is l-Piperitone synthesized?

A2: l-Piperitone can be synthesized through various methods. One approach involves the condensation of methyl vinyl ketone with t-butyl acetoacetate (or its derivatives) followed by cyclization and elimination of water and the t-butoxycarbonyl group. [] Another method utilizes lithiated amides, which react with organolithium compounds to form a 1,5-diketone that cyclizes to yield d,l-Piperitone. [, ]

Q3: Can l-Piperitone undergo photochemical reactions?

A3: Yes, l-Piperitone exhibits interesting photochemical behavior. In solution and melt phases, it undergoes trans-cis isomerization upon irradiation. Prolonged irradiation leads to oxidative ring closure, forming a new compound. [] Interestingly, dimer formation, commonly observed during irradiation of neat crystals, and Norrish Type II photoproducts are not observed under these conditions. []

Q4: Are there any known applications of l-Piperitone in organic synthesis?

A4: Yes, l-Piperitone has been employed as a starting material in the synthesis of other compounds. For example, it can be used in conjunction with methylcyclobutene to synthesize (–)-Shyobunone and its epimers through a photochemical reaction followed by thermolysis. []

Q5: What are the sources of l-Piperitone?

A5: l-Piperitone is a natural product found in the essential oils of various plants. For instance, it is a significant constituent of the leaf oil obtained from Sitka spruce (Picea sitchensis) [], highlighting its potential as a renewable resource.

Q6: Is there any research on the catalytic dehydrogenation of l-Piperitone?

A6: While limited information is available on the specific catalytic dehydrogenation of l-Piperitone, research exists comparing its catalytic dehydrogenation to that of l-α-phellandrene. [] This suggests an area of potential interest for further exploration.

Q7: Are there any known derivatives of l-Piperitone?

A7: Yes, several derivatives of l-Piperitone have been synthesized and studied. For instance, benzylidene derivatives of l-Piperitone have been investigated for their photochemical properties. [] Additionally, N-methylated derivatives of structurally related piperitylamine have been prepared and characterized. [] These derivatives provide insights into structure-activity relationships and potential applications.

Q8: Are there any analytical methods used to study l-Piperitone?

A8: Gas-liquid chromatography (GLC) has been employed to analyze and determine the composition of essential oils containing l-Piperitone. [] This technique enables the separation and quantification of different components within the complex mixture.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.